[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine
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Overview
Description
[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine typically involves the reaction of 6-chloro-2,4-diaminopyrimidine with oxan-4-yl derivatives under specific conditions. One common method includes the use of hydrogen peroxide (H₂O₂) in the presence of a magnetic nanocatalyst such as CoFe₂O₄ in ethanol under reflux conditions . This reaction yields 2,6-diamino-4-chloro-pyrimidine N-oxide, which can then be further reacted with hydrazine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of catalysts.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Potassium tert-butoxide (KOtBu) in N-methylpyrrolidone (NMP) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,4-diaminopyrimidine: A precursor in the synthesis of [6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine.
2,6-Diamino-4-chloro-pyrimidine N-oxide: An intermediate in the synthesis process.
Pyrimidine derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[6-chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c10-7-5-8(14-11)13-9(12-7)6-1-3-15-4-2-6/h5-6H,1-4,11H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLYLQNCWLFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=N2)Cl)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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